1-methyl-2,3-dihydro-1H-indol-5-yl fluoranesulfonate
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Overview
Description
1-methyl-2,3-dihydro-1H-indol-5-yl fluoranesulfonate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound is characterized by the presence of a fluoranesulfonate group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2,3-dihydro-1H-indol-5-yl fluoranesulfonate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Fluoranesulfonate Group: The fluoranesulfonate group can be introduced through sulfonation reactions using fluoranesulfonic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2,3-dihydro-1H-indol-5-yl fluoranesulfonate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoranesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-methyl-2,3-dihydro-1H-indol-5-yl fluoranesulfonate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-2,3-dihydro-1H-indol-5-yl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-methyl-2,3-dihydro-1H-indol-5-ylamine: Similar structure but lacks the fluoranesulfonate group.
2,3-dihydro-1H-indol-5-ylmethylamine: Similar indole core but different substituents.
Uniqueness
1-methyl-2,3-dihydro-1H-indol-5-yl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which can significantly influence its chemical reactivity and biological properties compared to other indole derivatives .
Properties
CAS No. |
2411200-29-6 |
---|---|
Molecular Formula |
C9H10FNO3S |
Molecular Weight |
231.2 |
Purity |
95 |
Origin of Product |
United States |
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